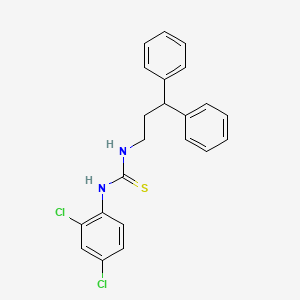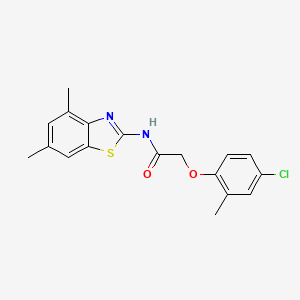![molecular formula C14H21N3O B5072754 N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B5072754.png)
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide is a chemical compound that features a piperidine ring substituted with a propan-2-yl group and a pyridine-3-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through hydrogenation or cyclization reactions. For instance, piperidine can be prepared by the hydrogenation of pyridine.
Substitution with Propan-2-yl Group: The piperidine derivative is then alkylated with propan-2-yl halide under basic conditions to introduce the propan-2-yl group.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the substituted piperidine with pyridine-3-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Applications De Recherche Scientifique
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to a receptor and inhibit its activity, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)pyridine-3-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and pharmacokinetic properties.
N-(propan-2-yl)piperidine-4-carboxamide: Lacks the pyridine moiety, which may influence its binding affinity and specificity.
Uniqueness
N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide is unique due to the presence of both the propan-2-yl group and the pyridine-3-carboxamide moiety. This combination may enhance its binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Propriétés
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)17-8-5-13(6-9-17)16-14(18)12-4-3-7-15-10-12/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWFTDNZVHLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-dibromo-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5072672.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea](/img/structure/B5072675.png)
![N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5072682.png)


![(5Z)-5-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5072692.png)

![2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5072736.png)
![2-[5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5072746.png)
![Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate](/img/structure/B5072750.png)
![(4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5072760.png)
![4-methyl-2-(2-methylphenyl)-5-[3-(4-morpholinyl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5072771.png)
![(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B5072773.png)
![9-(4-chlorobenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5072777.png)
